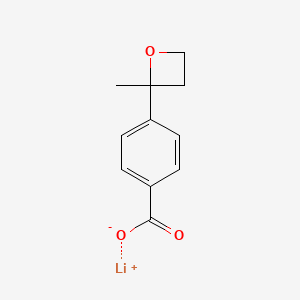
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is a chemical compound with the CAS Number: 2138042-45-0 . It has a molecular weight of 198.15 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 4-(2-methyloxetan-2-yl)benzoate . The InChI code for this compound is 1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . The shipping temperature is normal .Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is not fully understood, but it is believed to involve the migration of lithium ions through the crystal lattice of the compound. The high ionic conductivity of this compound is thought to be due to the formation of a stable lithium ion pathway within the crystal structure, which allows for the efficient transfer of ions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that the long-term effects of exposure to this compound are not well understood, and further research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate in lab experiments is its high ionic conductivity, which allows for the efficient transfer of ions. Additionally, this compound is stable under a wide range of conditions and can be easily synthesized in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions for research on Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new applications for the compound. Additionally, the long-term effects of exposure to this compound need to be studied in more detail to ensure its safety for use in scientific research.
Synthesis Methods
The synthesis of Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate involves the reaction of benzoic acid with lithium hydroxide in the presence of 2-methyloxetan-2-yl, which acts as a stabilizer. The reaction is carried out under an inert atmosphere of nitrogen, and the resulting product is then purified by recrystallization. The purity of the final product can be determined by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Scientific Research Applications
Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate has been extensively used in scientific research due to its unique properties. It has been shown to exhibit high ionic conductivity, making it an ideal candidate for use in various electrochemical applications such as lithium-ion batteries, fuel cells, and supercapacitors. This compound has also been used as an electrolyte in dye-sensitized solar cells, where it acts as a charge carrier and enhances the overall efficiency of the device.
Safety and Hazards
properties
IUPAC Name |
lithium;4-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZCWDRMDBNHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=C(C=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138042-45-0 |
Source


|
| Record name | lithium(1+) 4-(2-methyloxetan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)



![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)

![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)


